Methyl 3-amino-2-(azetidin-3-yl)propanoate
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Overview
Description
Methyl 3-amino-2-(azetidin-3-yl)propanoate is a synthetic organic compound with the molecular formula C(7)H({14})N(_2)O(_2). It features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and is often used in the synthesis of various pharmaceuticals and biologically active molecules. The presence of both amino and ester functional groups makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Aza-Michael Addition: : One common method for synthesizing methyl 3-amino-2-(azetidin-3-yl)propanoate involves the aza-Michael addition of azetidine derivatives to acrylate esters. This reaction typically requires a base catalyst such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and is carried out under mild conditions .
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Horner–Wadsworth–Emmons Reaction: : Another synthetic route involves the Horner–Wadsworth–Emmons reaction to form the azetidine ring, followed by functionalization to introduce the amino and ester groups .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using the aforementioned synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Purification steps typically include crystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : Methyl 3-amino-2-(azetidin-3-yl)propanoate can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, to form corresponding oxo derivatives.
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Reduction: : Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield reduced amine derivatives.
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Substitution: : The amino group in this compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Various nucleophiles such as halides, alkoxides, and amines under basic or acidic conditions.
Major Products
Oxidation: Oxo derivatives of the original compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, methyl 3-amino-2-(azetidin-3-yl)propanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
Biologically, this compound is studied for its potential as a precursor to bioactive molecules. Its azetidine ring is a key pharmacophore in many biologically active compounds, making it valuable in the design of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their potential as antibiotics, antivirals, and anticancer agents. The compound’s ability to interact with biological targets makes it a promising candidate for drug development.
Industry
Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility in chemical reactions allows for the efficient synthesis of various active ingredients.
Mechanism of Action
The mechanism by which methyl 3-amino-2-(azetidin-3-yl)propanoate exerts its effects depends on its specific application. Generally, the azetidine ring can interact with biological targets such as enzymes and receptors, modulating their activity. The amino and ester groups can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-2-(pyrrolidin-3-yl)propanoate: Similar structure but with a five-membered pyrrolidine ring instead of the four-membered azetidine ring.
Methyl 3-amino-2-(oxetidin-3-yl)propanoate: Contains an oxetidine ring, which is a four-membered oxygen-containing heterocycle.
Uniqueness
Methyl 3-amino-2-(azetidin-3-yl)propanoate is unique due to its azetidine ring, which imparts distinct chemical and biological properties. The strain in the four-membered ring can lead to unique reactivity patterns compared to its five-membered and oxygen-containing counterparts. This makes it a valuable compound in the synthesis of novel molecules with potential therapeutic applications.
Properties
Molecular Formula |
C7H14N2O2 |
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Molecular Weight |
158.20 g/mol |
IUPAC Name |
methyl 3-amino-2-(azetidin-3-yl)propanoate |
InChI |
InChI=1S/C7H14N2O2/c1-11-7(10)6(2-8)5-3-9-4-5/h5-6,9H,2-4,8H2,1H3 |
InChI Key |
DKKVKYQNSRGVFS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CN)C1CNC1 |
Origin of Product |
United States |
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